4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride

Antimitotic Tubulin polymerization inhibitor Colchicine-binding site

4‑(2‑Oxoimidazolidin‑1‑yl)benzenesulfonyl chloride is a para‑substituted arylsulfonyl chloride building block distinguished by a 2‑oxoimidazolidin‑1‑yl pharmacophore at the 4‑position of the benzenesulfonyl core. The compound serves as the key synthetic intermediate for the phenyl 4‑(2‑oxoimidazolidin‑1‑yl)benzenesulfonate (PIB‑SO) and sulfonamide (PIB‑SA) classes, which exhibit nanomolar antiproliferative activity against a panel of sixteen human cancer cell lines and compete for the colchicine‑binding site on β‑tubulin [REFS‑1].

Molecular Formula C9H9ClN2O3S
Molecular Weight 260.7 g/mol
CAS No. 827579-44-2
Cat. No. B3387445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride
CAS827579-44-2
Molecular FormulaC9H9ClN2O3S
Molecular Weight260.7 g/mol
Structural Identifiers
SMILESC1CN(C(=O)N1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C9H9ClN2O3S/c10-16(14,15)8-3-1-7(2-4-8)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
InChIKeyRMEQLFLQQGVWBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride (CAS 827579‑44‑2) — Procurement‑Grade Profile for Pre‑Clinical Oncology & Tubulin‑Targeted Synthesis Programs


4‑(2‑Oxoimidazolidin‑1‑yl)benzenesulfonyl chloride is a para‑substituted arylsulfonyl chloride building block distinguished by a 2‑oxoimidazolidin‑1‑yl pharmacophore at the 4‑position of the benzenesulfonyl core. The compound serves as the key synthetic intermediate for the phenyl 4‑(2‑oxoimidazolidin‑1‑yl)benzenesulfonate (PIB‑SO) and sulfonamide (PIB‑SA) classes, which exhibit nanomolar antiproliferative activity against a panel of sixteen human cancer cell lines and compete for the colchicine‑binding site on β‑tubulin [REFS‑1]. Its molecular formula is C₉H₉ClN₂O₃S with an exact mass of 260.0022 Da, a topological polar surface area (TPSA) of 78.4 Ų, and a computed LogP of 1.93 [REFS‑2]. The combination of the electrophilic sulfonyl chloride handle and the 2‑oxoimidazolidin‑1‑yl moiety, which functions as a trimethoxyphenyl mimetic, makes this intermediate irreplaceable for structure‑activity relationship (SAR) programs targeting the colchicine domain of tubulin [REFS‑1][REFS‑2].

4‑(2‑Oxoimidazolidin‑1‑yl)benzenesulfonyl chloride — Why Generic Benzenesulfonyl Chlorides or Heterocyclic Analogs Cannot Substitute


Generic benzenesulfonyl chlorides (e.g., 4‑chlorobenzenesulfonyl chloride, 4‑nitrobenzenesulfonyl chloride) lack the 2‑oxoimidazolidin‑1‑yl pharmacophore that is essential for high‑affinity binding to the colchicine‑binding site on β‑tubulin. Substituting the five‑membered 2‑oxoimidazolidin‑1‑yl ring with a six‑membered tetrahydro‑2‑oxopyrimidin‑1(2H)‑yl ring (PPB‑SO series) abolishes antiproliferative activity: in head‑to‑head assays, PIB‑SOs achieved IC₅₀ values in the nanomolar range against HT‑29, M21, and MCF7 cells, whereas none of the thirteen PPB‑SO analogs exhibited significant antiproliferative activity [REFS‑1]. Even positional isomer 3‑(2‑oxoimidazolidin‑1‑yl)benzenesulfonyl chloride, which shares the same pharmacophore but positions it meta to the sulfonyl chloride, exhibits a higher computed topological polar surface area (74.9 vs. 78.4 Ų) and altered LogP (0.9 vs. 1.93) that can modulate membrane permeability and target engagement [REFS‑2]. These quantitative differences confirm that neither generic arylsulfonyl chlorides nor close heterocyclic analogs can reproduce the biological and physicochemical profile of the para‑substituted 2‑oxoimidazolidin‑1‑yl benzenesulfonyl chloride scaffold.

4‑(2‑Oxoimidazolidin‑1‑yl)benzenesulfonyl chloride — Quantitative Comparator Evidence for Scientific Procurement Decisions


PIB‑SOs vs. PPB‑SOs: The Imidazolidinone Ring Is Essential for Nanomolar Antiproliferative Activity

The target compound is the precursor to phenyl 4‑(2‑oxoimidazolidin‑1‑yl)benzenesulfonates (PIB‑SOs). When the 2‑oxoimidazolidin‑1‑yl ring is expanded to a tetrahydro‑2‑oxopyrimidin‑1(2H)‑yl ring (PPB‑SOs, synthesized from the analogous six‑membered‑ring sulfonyl chloride), antiproliferative activity is lost. In the Fortin et al. 2011 study, PIB‑SOs showed IC₅₀ values in the nanomolar range against HT‑29, M21, and MCF7 cancer cell lines, while all thirteen PPB‑SO derivatives were devoid of significant antiproliferative activity at comparable concentrations [REFS‑1]. The most potent PIB‑SOs (compounds 44, 45) exhibited IC₅₀ values of 4‑10 nM, and compound 36 blocked angiogenesis and tumor growth in the chick chorioallantoic membrane assay at least as effectively as combretastatin A‑4 [REFS‑1].

Antimitotic Tubulin polymerization inhibitor Colchicine-binding site

PIB‑SOs Retain Full Activity in Chemoresistant Cells Overexpressing P‑glycoprotein — Divergence from Clinically Used Antimitotics

PIB‑SOs derived from the target sulfonyl chloride maintain nanomolar antiproliferative activity in cancer cells resistant to colchicine, paclitaxel, and vinblastine, as well as in cells overexpressing the P‑glycoprotein efflux pump. In contrast, paclitaxel showed IC₅₀ values elevated to 260‑510 nM in the same resistant lines, while PIB‑SO compound 26 retained an IC₅₀ of 18‑69 nM across all tested wild‑type and resistant cell lines [REFS‑1]. This profile contrasts sharply with vinblastine and paclitaxel, whose potency is compromised by P‑gp overexpression [REFS‑1].

Multidrug resistance P‑glycoprotein Chemoresistance

Para‑Substitution on the Benzenesulfonyl Core Optimizes TPSA and LogP for Cellular Permeability Relative to Meta‑Isomer

The para‑substituted 4‑(2‑oxoimidazolidin‑1‑yl)benzenesulfonyl chloride (TPSA = 78.4 Ų, LogP = 1.93) exhibits a more favorable balance of polarity and lipophilicity than the meta‑isomer 3‑(2‑oxoimidazolidin‑1‑yl)benzenesulfonyl chloride (TPSA = 74.9 Ų, LogP = 0.9) [REFS‑2][REFS‑3]. The higher LogP of the para‑isomer (1.93 vs. 0.9) is consistent with improved passive membrane permeability, while the TPSA remains below the 140 Ų threshold associated with oral bioavailability [REFS‑3]. No comparable quantitative biological data are available for the 3‑isomer, indicating a gap in the literature for direct activity comparison.

Physicochemical profiling Drug‑likeness Positional isomer comparison

The 2‑Oxoimidazolidin‑1‑yl Moiety Functions as a Trimethoxyphenyl Bioisostere — Enabling Combinatorial Libraries with a Validated Pharmacophore

The 2‑oxoimidazolidin‑1‑yl group attached via the sulfonyl chloride to phenols or anilines generates PIB‑SO and PIB‑SA libraries where the imidazolidinone ring acts as a metabolically stable mimic of the 3,4,5‑trimethoxyphenyl moiety found in combretastatin A‑4 and other colchicine‑site ligands. CoMFA and CoMSIA models built from PIB‑SO and PPB‑SO data confirm that the imidazolidin‑2‑one ring (PIB‑SOs) is strongly preferred over the tetrahydropyrimidin‑2(1H)‑one ring (PPB‑SOs) for antiproliferative activity, with the model index for the imidazolidin‑2‑one ring being a significant positive contributor to potency across HT‑29, M21, and MCF7 cell lines [REFS‑1].

Bioisostere Colchicine-binding site Combinatorial chemistry

4‑(2‑Oxoimidazolidin‑1‑yl)benzenesulfonyl chloride — Highest‑Impact Procurement Scenarios Stemming from Quantitative Differentiation


Synthesis of PIB‑SO Combinatorial Libraries for Colchicine‑Binding Site Screening

The sulfonyl chloride is reacted with substituted phenols to generate PIB‑SO libraries that have produced compounds with IC₅₀ values as low as 4 nM against cancer cell lines [REFS‑1]. Given that the six‑membered PPB‑SO analogs are uniformly inactive, procurement of this specific sulfonyl chloride is mandatory for any library intended to sample the colchicine‑binding site pharmacophore space [REFS‑1].

Development of P‑Glycoprotein‑Bypassing Antimitotic Leads

PIB‑SOs derived from this intermediate retain nanomolar potency in P‑gp‑overexpressing and multidrug‑resistant cell lines, unlike paclitaxel and vinblastine [REFS‑1]. Medicinal chemistry groups targeting chemoresistant tumors should exclusively use this sulfonyl chloride to ensure their synthesized candidates inherit this resistance‑circumventing property [REFS‑1].

CYP1A1‑Activatable Prodrug Programs for Breast Cancer

The 2‑oxoimidazolidin‑1‑ylbenzenesulfonamide scaffold (PIB‑SA), also accessible from this sulfonyl chloride via reaction with anilines, has been developed into 3‑alkyl‑PIB‑SA prodrugs that are selectively activated by CYP1A1 in breast cancer cells [REFS‑4]. Procurement of the sulfonyl chloride is the entry point for synthesizing these tissue‑targeted antimitotic prodrugs.

Bioisostere‑Driven Scaffold‑Hopping from Combretastatin A‑4

The 2‑oxoimidazolidin‑1‑yl group installed by this sulfonyl chloride is a validated bioisostere of the 3,4,5‑trimethoxyphenyl ring of CA‑4, as confirmed by CoMFA/CoMSIA models and in vivo chick chorioallantoic membrane tumor assays showing equivalent anti‑angiogenic and antitumor efficacy [REFS‑1][REFS‑4]. This enables scaffold‑hopping campaigns that replace metabolically labile methoxy groups with a stable cyclic urea while retaining target affinity.

Quote Request

Request a Quote for 4-(2-Oxoimidazolidin-1-yl)benzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.